molecular formula C24H34O2 B14469369 [1,1'-Biphenyl]-4-ol, 4'-(dodecyloxy)- CAS No. 72621-20-6

[1,1'-Biphenyl]-4-ol, 4'-(dodecyloxy)-

Cat. No.: B14469369
CAS No.: 72621-20-6
M. Wt: 354.5 g/mol
InChI Key: LXYUOKHJMJQXCP-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-ol, 4'-(dodecyloxy)- (CAS: 72621-20-6) is a biphenyl derivative featuring a hydroxyl (-OH) group at the 4-position of one benzene ring and a dodecyloxy (-O-C₁₂H₂₅) chain at the 4'-position of the adjacent ring. This compound is notable for its amphiphilic structure, combining a rigid aromatic core with a flexible alkyl chain, making it relevant in liquid crystal research, surfactants, and organic synthesis intermediates. Its synthesis typically involves nucleophilic substitution between 4'-(dodecyloxy)-[1,1'-biphenyl]-4-ol and brominated alkylisoindoline-dione derivatives under alkaline conditions (e.g., K₂CO₃) .

Properties

CAS No.

72621-20-6

Molecular Formula

C24H34O2

Molecular Weight

354.5 g/mol

IUPAC Name

4-(4-dodecoxyphenyl)phenol

InChI

InChI=1S/C24H34O2/c1-2-3-4-5-6-7-8-9-10-11-20-26-24-18-14-22(15-19-24)21-12-16-23(25)17-13-21/h12-19,25H,2-11,20H2,1H3

InChI Key

LXYUOKHJMJQXCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-ol, 4’-(dodecyloxy)- typically involves the reaction of 4-hydroxybiphenyl with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1,1’-Biphenyl]-4-ol, 4’-(dodecyloxy)- can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the corresponding biphenyl derivative. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecyloxy group can be replaced by other nucleophiles. Common reagents include alkyl halides and nucleophilic bases.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophilic bases like sodium hydroxide.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Biphenyl derivatives with reduced functional groups.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, [1,1’-Biphenyl]-4-ol, 4’-(dodecyloxy)- is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of liquid crystals and other advanced materials .

Biology: The compound has potential applications in biological research, particularly in the study of cell membranes and lipid interactions. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it useful in membrane studies.

Medicine: In medicine, derivatives of [1,1’-Biphenyl]-4-ol, 4’-(dodecyloxy)- are being explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.

Industry: Industrially, the compound is used in the formulation of specialty chemicals, including surfactants and emulsifiers. Its ability to modify surface properties makes it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-ol, 4’-(dodecyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the dodecyloxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Alkyl Chain Length Variations

The length of the alkyl chain in biphenyl ether derivatives significantly impacts their physicochemical properties and applications.

Compound Name Alkyl Chain Length Key Properties & Applications References
[1,1'-Biphenyl]-4-ol, 4'-(octyloxy)- C₈H₁₇ Lower melting point (liquid crystalline behavior at room temperature); used in ionic smectic phases
[1,1'-Biphenyl]-4-ol, 4'-(decyloxy)- C₁₀H₂₁ Intermediate thermal stability; higher solubility in polar solvents compared to dodecyloxy derivatives
[1,1'-Biphenyl]-4-ol, 4'-(dodecyloxy)- C₁₂H₂₅ Enhanced hydrophobicity; forms stable columnar phases in liquid crystals; used in functionalized guanidinium-based materials
[1,1'-Biphenyl]-4-ol, 4'-(hexadecyloxy)- C₁₆H₃₃ Extremely low solubility in water; utilized in high-temperature-stable lubricants and polymer additives

Key Findings :

  • Longer alkyl chains (e.g., dodecyloxy vs. octyloxy) increase hydrophobicity and thermal stability but reduce solubility in polar solvents .
  • The dodecyloxy derivative (C₁₂) balances rigidity and flexibility, making it optimal for liquid crystal applications .

Functional Group Modifications

Substituents on the biphenyl core alter electronic properties and reactivity.

Compound Name Functional Group Key Properties & Applications References
[1,1'-Biphenyl]-4-carboxylic acid, 4'-(pentyloxy)- -COOH Higher polarity; used as a building block for esterification or coordination chemistry
[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)- -CN Electron-withdrawing group enhances dielectric properties; applied in organic electronics
[1,1'-Biphenyl]-4-ol, 4'-(dodecyloxy)- -OH Hydrogen-bonding capability stabilizes smectic phases; precursor for ether-linked polymers

Key Findings :

  • The hydroxyl group in [1,1'-Biphenyl]-4-ol derivatives facilitates hydrogen bonding, critical for self-assembly in liquid crystals .
  • Carboxylic acid or nitrile groups introduce polarity, expanding utility in catalysis and electronic materials .

Key Findings :

  • The dodecyloxy derivative’s environmental impact is mitigated by biodegradation pathways, unlike halogenated analogs .

Spectroscopic Data Comparison

Compound $ ^1H $-NMR (δ, ppm) $ ^{13}C $-NMR (δ, ppm) FT-IR (cm⁻¹)
4'-(Dodecyloxy)- derivative 0.88 (t, CH₃), 1.25–1.45 (m, CH₂) 152.76 (C-O), 137.41 (aromatic C) 2920 (C-H stretch)
4'-(Octyloxy)- derivative 0.88 (t, CH₃), 1.30–1.50 (m, CH₂) 153.92 (C-O), 136.63 (aromatic C) 2925 (C-H stretch)
4'-(Hexadecyloxy)- derivative 0.88 (t, CH₃), 1.20–1.60 (m, CH₂) 152.10 (C-O), 138.01 (aromatic C) 2915 (C-H stretch)

Note: Longer alkyl chains (e.g., dodecyloxy vs. octyloxy) show upfield shifts in $ ^1H $-NMR due to increased shielding .

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